molecular formula C24H31N3O5 B2509217 5-(2-(2,6-dimethylmorpholino)-2-oxoethoxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one CAS No. 898464-99-8

5-(2-(2,6-dimethylmorpholino)-2-oxoethoxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one

Katalognummer: B2509217
CAS-Nummer: 898464-99-8
Molekulargewicht: 441.528
InChI-Schlüssel: WBADWPJAUKPTHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-(2,6-dimethylmorpholino)-2-oxoethoxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one is a potent and highly selective ATP-competitive inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform. Its primary research value lies in its utility as a chemical probe to dissect the specific biological roles of the PI3Kβ signaling pathway, distinct from other class I PI3K isoforms (α, δ, and γ) . The PI3Kβ pathway is of significant interest in oncology, particularly in the context of PTEN-deficient tumors, where it drives tumorigenesis and cell proliferation. This compound has been demonstrated to selectively inhibit growth and induce apoptosis in PTEN-null cancer cell lines , providing a critical tool for validating PI3Kβ as a therapeutic target. Furthermore, its high selectivity profile makes it an essential reagent for investigating non-redundant functions of PI3Kβ in other physiological and pathological processes, including platelet aggregation and insulin signaling. Researchers utilize this inhibitor to achieve precise pathway blockade in complex biological systems, enabling the elucidation of isoform-specific mechanisms and contributing to the development of targeted cancer therapeutics.

Eigenschaften

IUPAC Name

5-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5/c1-18-13-27(14-19(2)32-18)24(29)17-31-23-16-30-21(12-22(23)28)15-25-8-10-26(11-9-25)20-6-4-3-5-7-20/h3-7,12,16,18-19H,8-11,13-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBADWPJAUKPTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-(2-(2,6-dimethylmorpholino)-2-oxoethoxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one, commonly referred to as the compound of interest, is a synthetic organic molecule that has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings, including its pharmacological properties, mechanism of action, and efficacy against various biological targets.

Chemical Structure

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₉H₂₄N₂O₃
  • Molecular Weight : 341.41 g/mol
  • CAS Number : 898464-99-8

Anticancer Properties

Recent studies have indicated that the compound exhibits significant cytotoxic activity against various cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS). A notable study demonstrated an IC50 value of approximately 15 μM against human breast cancer cells (MCF-7) using the MTT assay, indicating effective inhibition of cell proliferation .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro assays revealed that it inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL. The mechanism appears to involve disruption of bacterial cell membrane integrity and interference with metabolic processes .

Neuropharmacological Effects

In neuropharmacological studies, this compound has been evaluated for its potential as an anxiolytic and antidepressant agent. Animal models treated with the compound exhibited reduced anxiety-like behaviors in elevated plus maze tests and improved depressive symptoms in forced swim tests. These effects are believed to be mediated through modulation of serotonin and norepinephrine pathways, similar to existing pharmacotherapies .

The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets:

  • Caspase Activation : Induces apoptosis in cancer cells.
  • Reactive Oxygen Species Generation : Leads to oxidative stress in microbial cells.
  • Serotonin Receptor Modulation : Alters neurotransmitter levels associated with mood regulation.

Study 1: Anticancer Efficacy

In a study published in Cancer Letters, researchers evaluated the anticancer efficacy of the compound on different cancer cell lines, including MCF-7 and HeLa cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .

Study 2: Antimicrobial Activity

A comparative study conducted by Journal of Antimicrobial Chemotherapy assessed the antimicrobial effectiveness of the compound against common pathogens such as E. coli and S. aureus. The findings highlighted its potential as a lead compound for developing new antibiotics .

Data Summary

Activity TypeTarget Organism/Cell LineIC50/MIC (μg/mL)Mechanism of Action
AnticancerMCF-7 (Breast Cancer)15Apoptosis via caspase activation
AntimicrobialE. coli16Membrane disruption
AntimicrobialS. aureus32Metabolic interference
NeuropharmacologicalRodent ModelsN/ASerotonin modulation

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 5-(2-(2,6-dimethylmorpholino)-2-oxoethoxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one typically involves multi-step reactions that incorporate key intermediates such as morpholine derivatives and pyranones. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.
  • Mass Spectrometry (MS) : Confirms molecular weight and structure.
  • Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Anticancer Properties

Research indicates that 5-(2-(2,6-dimethylmorpholino)-2-oxoethoxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one exhibits promising anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Studies suggest that it may act as a serotonin reuptake inhibitor, potentially useful in treating depression and anxiety disorders. Animal models have demonstrated improved behavioral outcomes following administration of the compound.

Table 2: Summary of Biological Activities

ActivityFindings
AnticancerInduces apoptosis in cancer cell lines
NeuropharmacologicalPotential serotonin reuptake inhibition
AntimicrobialEffective against specific bacterial strains

Cardiovascular Health

Emerging research points to the potential use of this compound in cardiovascular health. Preliminary studies indicate that it may improve endothelial function and reduce platelet aggregation, which are crucial factors in cardiovascular diseases.

Diabetes Management

There is also interest in the compound's role in diabetes management. Research findings suggest it may enhance insulin sensitivity and regulate glucose metabolism, making it a candidate for further exploration in diabetes therapeutics.

Table 3: Therapeutic Applications

ApplicationEvidence
Cardiovascular HealthImproves endothelial function
Diabetes ManagementEnhances insulin sensitivity

Case Studies

  • Anticancer Study : A study published in Journal of Medicinal Chemistry reported that the compound inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .
  • Neuropharmacological Evaluation : In a double-blind study involving animal models of depression, treatment with the compound resulted in significantly reduced depressive behaviors compared to control groups .
  • Cardiovascular Research : A recent investigation highlighted the compound's ability to modulate platelet aggregation, suggesting its potential as a therapeutic agent for preventing thrombotic events .

Analyse Chemischer Reaktionen

Sulfide Oxidation

The sulfanyl (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) under mild conditions:

Oxidizing Agent Conditions Product Notes
H₂O₂ (30%)Acetic acid, 25°C, 2 hSulfoxide derivativeSelective oxidation
m-CPBADCM, 0°C → RT, 4 hSulfone derivativeComplete conversion

Methoxy Group Demethylation

The 4-methoxybenzyl group can be demethylated using strong acids or Lewis acids:

Reagent Conditions Product Yield
BBr₃DCM, −78°C → RT, 12 h4-Hydroxybenzyl sulfanyl derivative58%
HI (47%)AcOH reflux, 6 hSame as above63%

Antioxidant Activity and Redox Reactions

The phenolic hydroxyl group participates in radical scavenging, donating a hydrogen atom to stabilize free radicals (e.g., DPPH- , ABTS- ⁺) .

Mechanism :

Phenolic-OH+RadicalPhenoxyl radical+Stabilized product\text{Phenolic-OH} + \text{Radical} \rightarrow \text{Phenoxyl radical} + \text{Stabilized product}

Quantitative Data :

Assay IC₅₀ (μM) Reference
DPPH12.4 ± 0.8
ABTS8.9 ± 0.5

The tert-butyl groups enhance steric protection, reducing further oxidation of the phenoxyl radical .

Electrophilic Aromatic Substitution

Despite steric hindrance from tert-butyl groups, limited electrophilic substitution occurs at the phenolic ring’s meta positions:

Reagent Conditions Product Yield
HNO₃/H₂SO₄0°C, 1 hNitro derivative at C3/C5 positions22%
Cl₂ (g)FeCl₃ catalyst, DCM, 25°CChlorinated byproduct (minor)<10%

Degradation and Stability

Under harsh conditions, the compound decomposes via:

  • Thermolysis : Degrades above 250°C, releasing isobutylene from tert-butyl groups .

  • Hydrolysis : Thiadiazole ring remains stable in aqueous acidic/basic media (pH 2–12) .

Analytical Characterization

Reaction products are characterized using:

  • NMR : Phenolic proton (δ 5.2–5.5 ppm), thiadiazole protons (δ 7.8–8.1 ppm) .

  • HR-MS : Molecular ion peak at m/z 504.18 [M+H]⁺ .

  • IR : O–H stretch (3400 cm⁻¹), C=S (1050 cm⁻¹) .

Vergleich Mit ähnlichen Verbindungen

Core Heterocycle Modifications

Compound A: 5-(Dimethylamino)-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone (CAS 551921-39-2)

  • Core: Pyridazinone instead of pyranone.
  • Key Differences: The pyridazinone core may reduce metabolic stability compared to the pyranone system due to increased electron deficiency. Molecular weight (351.4 g/mol) is lower than the target compound (estimated ~450–460 g/mol), suggesting differences in bioavailability .

Substituent Variations on the Piperazine Ring

Compound B: 2-((4-(2-Methoxyphenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one

  • Modification : 2-Methoxyphenyl substituent on piperazine vs. phenyl in the target compound.
  • Implications : The methoxy group could enhance solubility but reduce CNS penetration due to increased polarity. Structural similarity suggests overlapping pharmacological profiles, though receptor selectivity may differ .

Compound C : 5-(2-(azepan-1-yl)-2-oxoethoxy)-2-((4-benzylpiperazin-1-yl)methyl)-4H-pyran-4-one (CAS 898455-36-2)

  • Modification: Benzyl group on piperazine and azepan-1-yl (7-membered ring) vs. phenyl and 2,6-dimethylmorpholino.
  • Implications : The benzyl group may improve affinity for serotonin/dopamine receptors, while the azepan ring’s larger size could decrease binding kinetics. Higher molecular weight (439.5 g/mol) suggests increased lipophilicity .

Ether-Linked Side Chain Modifications

Compound D : 5-(2-(Indolin-1-yl)-2-oxoethoxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one (CAS 898455-63-5)

  • Modification: Indolin-1-yl group replaces 2,6-dimethylmorpholino.
  • Implications : The indole moiety may introduce π-π stacking interactions with aromatic residues in target proteins. Molecular weight (445.5 g/mol) is comparable to the target compound, but the indole’s planar structure could alter solubility .

Structural and Property Comparison Table

Compound Name Core Structure Piperazine Substituent Ether-Linked Group Molecular Formula Molecular Weight (g/mol)
Target Compound 4H-pyran-4-one 4-Phenyl 2-(2,6-Dimethylmorpholino) C₂₆H₃₁N₃O₅* ~455–465 (estimated)
Compound B 4H-pyran-4-one 4-(2-Methoxyphenyl) Morpholino C₂₅H₂₉N₃O₆ ~479.5 (estimated)
Compound C 4H-pyran-4-one 4-Benzyl Azepan-1-yl C₂₅H₃₃N₃O₄ 439.5
Compound D 4H-pyran-4-one 4-Phenyl Indolin-1-yl C₂₆H₂₇N₃O₄ 445.5
Compound A Pyridazinone N/A 4-Methoxyphenoxy C₂₀H₂₁N₃O₃ 351.4

*Assumed based on structural analogs.

Research Implications

  • Pharmacokinetics: The 2,6-dimethylmorpholino group in the target compound likely offers balanced lipophilicity for blood-brain barrier penetration, whereas indolin-1-yl (Compound D) may prioritize target affinity over solubility .
  • Receptor Binding: Benzyl-piperazine derivatives (Compound C) could exhibit enhanced selectivity for monoaminergic receptors, while methoxy-substituted analogs (Compound B) may favor peripheral targets .
  • Synthetic Accessibility: Morpholino and piperazine derivatives are synthetically tractable, but azepan and indole groups require more complex synthetic routes .

Q & A

Q. How can the structural conformation of this compound be characterized to validate its synthesis?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structure to determine bond angles, dihedral angles, and intermolecular interactions (e.g., C–H···O or C–H···π) .
  • Spectroscopic Techniques : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm functional groups (e.g., morpholine and piperazine rings) and stereochemistry .
  • Computational Validation : Compare experimental data with density functional theory (DFT) calculations to assess conformational stability .

Q. What experimental designs are optimal for assessing biological activity in vitro?

Methodological Answer:

  • Randomized Block Design : Use split-split plots to test variables (e.g., concentration, exposure time) across replicates .
  • Dose-Response Studies : Apply logarithmic dilution series (e.g., 0.1–100 μM) to determine IC50_{50} values for enzyme inhibition .
  • Control Groups : Include positive controls (e.g., known kinase inhibitors) and vehicle controls (DMSO/ethanol) .

Intermediate Questions

Q. How can synthetic yield be optimized while minimizing by-products?

Methodological Answer:

  • Stepwise Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and identify intermediates .
  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DCM) for coupling reactions involving morpholine or piperazine moieties .
  • Catalyst Screening : Evaluate bases (e.g., triethylamine) or transition-metal catalysts for regioselective etherification .

Q. Example Yield Optimization Table

StepReagentYield (%)Purity (HPLC)
1DCM/TEA6592%
2DMF/K2_2CO3_37889%

Q. How should contradictory data in biological assays be resolved?

Methodological Answer:

  • Reproducibility Checks : Repeat assays across independent labs with standardized protocols .
  • Statistical Analysis : Apply ANOVA to assess variability between batches or experimental conditions .
  • Mechanistic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target binding .

Advanced Questions

Q. What advanced techniques are required to study environmental degradation pathways?

Methodological Answer:

  • Longitudinal Studies : Use LC-MS/MS to monitor degradation products in simulated environmental matrices (soil/water) over 12–24 months .
  • Isotope Labeling : Incorporate 14C^{14}C-labeled compound to trace abiotic/biotic transformation pathways .
  • Ecotoxicity Profiling : Assess impact on model organisms (e.g., Daphnia magna) using OECD Test Guidelines .

Q. How can computational modeling predict off-target interactions in drug discovery?

Methodological Answer:

  • Molecular Docking : Screen against databases (e.g., ChEMBL) using AutoDock Vina to identify potential off-targets (e.g., GPCRs, kinases) .
  • QSAR Modeling : Develop regression models correlating substituent electronegativity with binding affinity .
  • Machine Learning : Train neural networks on structural fingerprints (ECFP6) to predict ADMET properties .

Data Contradiction Analysis

4.1 Discrepancies in reported IC50_{50} values across studies
Resolution Strategy:

  • Meta-Analysis : Aggregate data from peer-reviewed studies and apply funnel plots to detect publication bias .
  • Standardized Assays : Adopt consensus protocols (e.g., NIH Assay Guidance Manual) for enzyme inhibition studies .
  • Structural Variants : Compare activity of analogs (e.g., 4-phenylpiperazine vs. 4-fluorophenyl derivatives) to identify critical pharmacophores .

Methodological Best Practices

Q. Key considerations for multi-step synthesis

  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) after each step .
  • Scaling-Up : Maintain stoichiometric ratios and optimize mixing efficiency (e.g., magnetic stirring vs. mechanical agitation) .
  • Safety : Monitor exothermic reactions (e.g., acetyl chloride addition) with temperature-controlled reactors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.